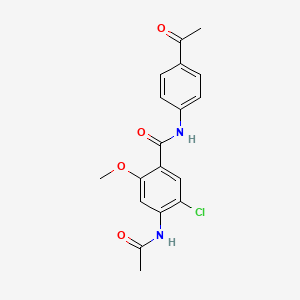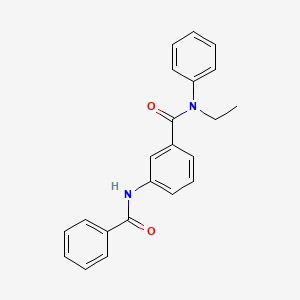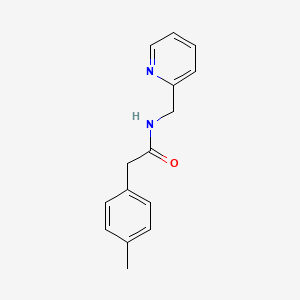
4-(2,4-dichlorophenoxy)-N-(2-ethylhexyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4-dichlorophenoxy)-N-(2-ethylhexyl)butanamide is a synthetic organic compound known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by the presence of a butanamide backbone substituted with a 2,4-dichlorophenoxy group and an N-(2-ethylhexyl) group. Its unique structure imparts specific chemical and physical properties that make it valuable in different scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dichlorophenoxy)-N-(2-ethylhexyl)butanamide typically involves the reaction of 2,4-dichlorophenol with butyric acid derivatives under controlled conditions. The reaction proceeds through the formation of an intermediate ester, which is subsequently reacted with 2-ethylhexylamine to yield the final product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over reaction parameters. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to ensure consistent product quality. Advanced purification techniques, such as distillation and crystallization, are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
4-(2,4-dichlorophenoxy)-N-(2-ethylhexyl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various phenoxy derivatives.
科学的研究の応用
4-(2,4-dichlorophenoxy)-N-(2-ethylhexyl)butanamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and herbicidal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is utilized in the formulation of agrochemicals, particularly herbicides, due to its ability to inhibit the growth of unwanted plants.
作用機序
The mechanism of action of 4-(2,4-dichlorophenoxy)-N-(2-ethylhexyl)butanamide involves its interaction with specific molecular targets. In the context of herbicidal activity, the compound disrupts the normal functioning of plant cells by interfering with key metabolic pathways. This leads to the inhibition of cell growth and division, ultimately causing the death of the plant. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds
- 2-ethylhexyl (2,4-dichlorophenoxy)acetate
- 2-ethylhexyl 4-(2,4-dichlorophenoxy)butyrate
Uniqueness
4-(2,4-dichlorophenoxy)-N-(2-ethylhexyl)butanamide is unique due to its specific structural features, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns, biological activities, and applications. For instance, its butanamide backbone and the presence of the 2-ethylhexyl group can influence its solubility, stability, and interaction with biological targets.
特性
分子式 |
C18H27Cl2NO2 |
|---|---|
分子量 |
360.3 g/mol |
IUPAC名 |
4-(2,4-dichlorophenoxy)-N-(2-ethylhexyl)butanamide |
InChI |
InChI=1S/C18H27Cl2NO2/c1-3-5-7-14(4-2)13-21-18(22)8-6-11-23-17-10-9-15(19)12-16(17)20/h9-10,12,14H,3-8,11,13H2,1-2H3,(H,21,22) |
InChIキー |
BEPUBLHMLXSFOC-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)CNC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3,3-diphenylpropanamide](/img/structure/B14959912.png)
![2-(2-chloro-6-fluorophenyl)-N-[3-(diethylamino)propyl]acetamide](/img/structure/B14959917.png)
![4-[(4-Benzylpiperazin-1-yl)carbonyl]-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one](/img/structure/B14959922.png)
![N-[(3-hydroxy-6-oxo-6H-benzo[c]chromen-4-yl)methyl]-D-alanine](/img/structure/B14959925.png)

![N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-(propanoylamino)benzamide](/img/structure/B14959935.png)
methanone](/img/structure/B14959937.png)

![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3,4,5-trimethoxybenzamide](/img/structure/B14959949.png)


![2,2-dimethyl-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B14959972.png)


